2-(2-Methyltetrazol-5-yl)butanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9N4O2- |
|---|---|
Molecular Weight |
169.16 g/mol |
IUPAC Name |
2-(2-methyltetrazol-5-yl)butanoate |
InChI |
InChI=1S/C6H10N4O2/c1-3-4(6(11)12)5-7-9-10(2)8-5/h4H,3H2,1-2H3,(H,11,12)/p-1 |
InChI Key |
NITIPXZISMJGSW-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C1=NN(N=N1)C)C(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Methyltetrazol 5 Yl Butanoate and Analogous Structures
Direct Synthesis of the Tetrazole Ring in Butanoate Precursors
The construction of the tetrazole ring is a fundamental step in the synthesis of these compounds. This is often achieved by forming the heterocyclic ring on a precursor molecule that already contains the butanoate or a related carbon chain.
[2+3] Cycloaddition Reactions (e.g., with Azides and Nitriles)
The most direct and widely employed method for synthesizing the tetrazole ring is the [2+3] cycloaddition reaction between a nitrile and an azide (B81097). acs.orgnih.govresearchgate.net This reaction, first described by Hantzsch and Vagt in 1901, involves the 1,3-dipolar cycloaddition of an azide to a nitrile. nih.gov
For the synthesis of a 2-(tetrazol-5-yl)butanoate precursor, this would typically involve the reaction of an appropriate nitrile, such as ethyl 2-cyanobutanoate, with an azide source. The reaction can be catalyzed by various agents, including Brønsted or Lewis acids, to activate the nitrile group. youtube.com Zinc salts have been shown to be effective catalysts for this transformation in water. organic-chemistry.org The reaction mechanism can proceed through a concerted [2+3] cycloaddition or a stepwise pathway involving an imidoyl azide intermediate, particularly when a proton source is available. acs.org
The presence of electron-withdrawing groups on the nitrile can facilitate the reaction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thus enhancing the interaction with the Highest Occupied Molecular Orbital (HOMO) of the azide. nih.gov However, the reaction can also be performed with unactivated alkyl nitriles at elevated temperatures. acs.org Microwave irradiation has been utilized to accelerate this reaction, significantly reducing reaction times. organic-chemistry.org
A variety of azide sources can be used, including sodium azide, trimethylsilyl (B98337) azide (TMSN3), and hydrazoic acid. nih.govrug.nl The choice of azide and reaction conditions can influence the regioselectivity of the subsequent N-alkylation step.
Table 1: Examples of [2+3] Cycloaddition Reactions for Tetrazole Synthesis
| Nitrile Precursor | Azide Source | Catalyst/Conditions | Product | Reference |
| Benzonitrile | Sodium Azide | Ammonium Chloride, DMF, heat | 5-Phenyl-1H-tetrazole | youtube.com |
| Various Nitriles | Sodium Azide | Zinc(II) Chloride, Isopropanol | 5-Substituted 1H-tetrazoles | organic-chemistry.org |
| Aryl Nitriles | Sodium Azide | Montmorillonite K-10, Microwave | 5-Aryl-1H-tetrazoles | researchgate.net |
| Acid Chlorides, Amines | TMSN3 | POCl3, Microwave, 180°C | 1,5-Disubstituted tetrazoles | rug.nl |
Transformation of Amide or Carboxylic Acid Precursors
An alternative approach to the tetrazole ring involves the transformation of carboxylic acid derivatives, such as amides. organic-chemistry.orgresearchgate.net This method is particularly useful for synthesizing 1,5-disubstituted tetrazoles. organic-chemistry.org
In this strategy, an amide precursor is activated and then treated with an azide source. For instance, diphenyl phosphorazidate (DPPA) or bis(p-nitrophenyl) phosphorazidate can act as both an activator for the amide oxygen and the azide source, facilitating the conversion of amides to tetrazoles. organic-chemistry.org This method has been shown to be effective for a range of amides, including sterically hindered ones. organic-chemistry.org
Another approach involves the treatment of amides with phosphorus oxychloride and sodium azide in a one-pot reaction. researchgate.net The reaction of N-benzoyl amides with silicon tetrachloride and sodium azide is also an effective method for preparing sterically hindered 1,5-disubstituted tetrazoles. researchgate.net These methods provide a versatile route to tetrazoles from readily available starting materials. researchgate.net
Installation and Functionalization of the Methyl Group on the Tetrazole Ring
Once the 5-substituted tetrazole ring is formed, the next critical step is the installation of the methyl group on one of the nitrogen atoms. This N-alkylation reaction can lead to two possible regioisomers: the 1-methyl and the 2-methyl tetrazole. For the target compound, 2-(2-methyltetrazol-5-yl)butanoate, selective methylation at the N-2 position is required.
The alkylation of 5-substituted 1H-tetrazoles can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. The regioselectivity of this reaction is influenced by several factors, including the nature of the substituent at the C-5 position, the alkylating agent, the solvent, and the reaction conditions. rsc.org
In some cases, the 2,5-disubstituted tetrazole is preferentially formed. rsc.org For example, the alkylation of monosubstituted tetrazoles via the diazotization of aliphatic amines has been shown to favor the formation of 2,5-disubstituted tetrazoles. organic-chemistry.org The use of specific catalysts, such as copper complexes, can also promote regioselective N2-arylation of 5-substituted tetrazoles with arylboronic acids. organic-chemistry.org
Elaboration of the Butanoate Carbon Chain and Introduction of Substituents
The butanoate side chain can be introduced either before or after the formation of the tetrazole ring. If a precursor already containing the butanoate moiety, such as ethyl 2-cyanobutanoate, is used for the cycloaddition reaction, then the primary carbon chain is already in place.
Alternatively, the butanoate chain can be elaborated on a pre-formed tetrazole ring. For instance, a 5-halomethyltetrazole could be used as a starting point for chain extension reactions. C-H functionalization of the tetrazole ring via metalation is another approach to introduce substituents at the C-5 position. nih.govacs.org However, lithiated tetrazoles can be unstable. nih.govacs.org Organomagnesium intermediates have shown greater stability for subsequent derivatization. nih.gov
Regioselective Control in Tetrazole N-Substitution
Achieving regioselective N-substitution is a significant challenge in the synthesis of disubstituted tetrazoles. The formation of either the 1,5- or 2,5-disubstituted isomer is highly dependent on the reaction mechanism and conditions. rsc.org
The regioselectivity of N-alkylation is often governed by a combination of steric and electronic effects. The nature of the substituent at the C-5 position plays a crucial role in directing the incoming alkyl group. A proposed rationale to explain the observed regioselectivity is based on the difference in mechanism between first- and second-order nucleophilic substitutions. rsc.org
For the synthesis of this compound, conditions that favor the formation of the 2,5-disubstituted isomer are essential. This can be achieved through careful selection of the alkylating agent, base, and solvent. In some instances, the use of specific protecting groups on the tetrazole ring can direct the alkylation to the desired nitrogen atom, followed by deprotection. nih.gov
Stereoselective Synthesis of Chiral this compound
The synthesis of a specific enantiomer of this compound requires a stereoselective approach. The chiral center in this molecule is the carbon atom at the 2-position of the butanoate chain.
Stereoselectivity can be introduced at various stages of the synthesis. One approach is to start with a chiral precursor, such as an enantiomerically pure 2-cyanobutanoate derivative. The subsequent cycloaddition and N-methylation reactions would then preserve the stereochemistry at the chiral center.
Alternatively, asymmetric synthesis methodologies can be employed. This could involve the use of a chiral catalyst to control the stereochemical outcome of a key reaction step. For example, a stereoselective addition to a prochiral precursor could establish the desired stereocenter. The development of chiral organocatalysts, such as those derived from binaphthylazepine, has shown promise in the stereoselective synthesis of molecules containing a tetrazole moiety. nih.gov The asymmetric Neber reaction has also been explored for the synthesis of chiral 2-(tetrazol-5-yl)-2H-azirines, which can serve as precursors to other chiral tetrazole derivatives. researchgate.net
Asymmetric Catalysis Approaches
Asymmetric catalysis provides a powerful and efficient pathway to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.govyoutube.com For the synthesis of chiral tetrazole derivatives, isocyanide-based multicomponent reactions (IMCRs) have emerged as a potent strategy. bohrium.comthieme.de
Researchers have successfully utilized chiral catalysts, such as a complex of Mg(II) with a chiral N,N′-dioxide ligand, to catalyze the reaction between an isocyanide, trimethylsilyl azide (TMSN₃), and an alkylidene malonate. springernature.comresearchgate.net This approach allows for the enantioselective addition of the isocyanide to the carbon-carbon double bond, leading to the formation of enantioenriched tetrazole derivatives. researchgate.net The reaction conditions can be fine-tuned to selectively produce either three-component or four-component products with moderate to high yields and enantiomeric excesses. researchgate.net
Another approach involves the rhodium-catalyzed conjugate addition of organoboron compounds to α,β-unsaturated systems, which can create chiral centers with high enantioselectivity. nih.gov While not directly applied to this compound in the reviewed literature, this methodology represents a viable strategy for establishing the chiral center in related structures.
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Chiral Mg(II)-N,N′-dioxide complex | Isocyanide-based multicomponent reaction | Enables asymmetric synthesis of tetrazole and dihydroisoquinoline derivatives. Reaction conditions can be modulated to control product outcome. | springernature.comresearchgate.net |
| Rhodium-BINAP complexes | Conjugate addition of organoboron compounds | Offers excellent enantioselectivity in the formation of C-C bonds, creating stereogenic centers. | nih.gov |
| Cobalt(II) complex with a tetradentate ligand | [3+2] Cycloaddition | Catalyzes the cycloaddition of sodium azide to organonitriles to form 5-substituted 1H-tetrazoles under homogeneous conditions. | acs.org |
Chiral Auxiliary and Ligand-Mediated Syntheses
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgyoutube.com This strategy is widely employed in asymmetric synthesis.
One prominent example involves the use of chiral oxazolidinones. wikipedia.org These can be acylated and then subjected to stereoselective alkylation or aldol (B89426) reactions. wikipedia.orgnih.gov For a compound like this compound, a chiral oxazolidinone could be acylated with a tetrazole-containing carboxylic acid. Subsequent alkylation at the α-position would proceed with high diastereoselectivity, controlled by the chiral auxiliary. Finally, the auxiliary can be cleaved to yield the desired enantiomerically enriched product. wikipedia.org
Camphorsultam is another effective chiral auxiliary that has been used in Michael additions and other asymmetric transformations. wikipedia.org Ligands such as (R)-2-phenylglycinol can also act as chiral auxiliaries in reactions like the Strecker synthesis to produce chiral α-amino acids, which can be precursors to tetrazole-containing structures. nih.gov
| Chiral Auxiliary | Typical Application | Mechanism of Control | Reference |
|---|---|---|---|
| Oxazolidinones (Evans auxiliaries) | Alkylation, Aldol reactions | Forms a rigid chelated transition state that blocks one face of the enolate from the electrophile. | wikipedia.orgnih.gov |
| Camphorsultam | Michael additions, Alkylations | Steric hindrance from the sultam ring directs the approach of the electrophile. | wikipedia.org |
| (R)-2-Phenylglycinol | Strecker reaction | Forms a chiral Schiff base, directing the nucleophilic attack of cyanide. | nih.gov |
| trans-2-Phenyl-1-cyclohexanol | Ene reactions | Used in ene reactions of derived glyoxylate (B1226380) esters to achieve high diastereoselectivity. | wikipedia.org |
Diastereoselective Transformations
Diastereoselective transformations are crucial for synthesizing molecules with multiple stereocenters. These reactions create a new stereocenter under the influence of an existing one within the molecule.
A notable example is the diastereoselective one-pot, five-component reaction to synthesize 4-(tetrazole)-1,3-oxazinanes. nih.govresearchgate.net This sonication-accelerated, catalyst-free reaction demonstrates excellent diastereoselectivity and a broad substrate scope. nih.gov Such multicomponent reactions offer a highly efficient route to complex heterocyclic structures containing a tetrazole moiety.
Furthermore, the alkylation of chiral tetrazolo[1,5a]azepines proceeds with high diastereoselectivity. nih.gov Lithiation followed by treatment with an electrophile affords α-substituted tetrazoles as single diastereomers in some cases. The stereochemical outcome is influenced by the substituents on the ring and the nature of the electrophile, allowing for the construction of quaternary stereocenters. nih.gov
Enzymatic and Chemical Kinetic Resolution Techniques
Kinetic resolution is a powerful method for separating a racemic mixture by taking advantage of the different reaction rates of the enantiomers with a chiral catalyst or reagent.
Enzymatic kinetic resolution is particularly effective for esters. mdpi.com Lipases, such as Novozyme SP 435, have been successfully used in the enantioselective hydrolysis of acetates containing a tetrazole moiety. nih.gov This method can produce optically active alcohols and their corresponding acetates with very high optical purities (ee = 95%-99%) and excellent enantioselectivity (E > 100). nih.gov For a racemic mixture of this compound, a lipase (B570770) could selectively hydrolyze one enantiomer, allowing for the separation of the unreacted ester and the resulting alcohol, both in high enantiomeric purity.
More advanced techniques like biocatalytic dynamic kinetic resolution (DKR) have been applied to the synthesis of 2,5-disubstituted tetrazole hemiaminal esters. nih.govacs.org In DKR, the slower-reacting enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired single enantiomer product. nih.govacs.org
Chemical kinetic resolution using chiral lanthanide complexes has also been demonstrated for the alcoholysis of p-nitrophenyl esters of chiral amino acids. rsc.org Selectivity factors can be enhanced by optimizing the solvent and lowering the reaction temperature. rsc.org
| Enzyme | Reaction Type | Substrates | Selectivity | Reference |
|---|---|---|---|---|
| Novozyme SP 435 (Lipase) | Enantioselective hydrolysis | Acetates of tetrazole-containing alcohols | Excellent (E > 100), yields high ee (>95%) | nih.gov |
| Various Lipases | Dynamic Kinetic Resolution | Tetrazole hemiaminal esters | Excellent (up to 99% ee for 72% of products) | nih.govacs.org |
Protecting Group Strategies for Complex this compound Synthesis
In the synthesis of complex molecules, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. organic-chemistry.orgacs.org The tetrazole ring itself, particularly the N-H proton, often requires protection.
A common issue in the modification of tetrazoles is the instability of organometallic intermediates, which can undergo retro [2+3] cycloaddition. acs.orgacs.org To circumvent this, the tetrazole nitrogen is often protected. The p-methoxybenzyl (PMB) group is a suitable choice as it enhances the stability of metalated intermediates formed by deprotonation with reagents like the turbo Grignard reagent (iPrMgCl·LiCl). organic-chemistry.orgacs.orgacs.org This allows for the functionalization of the C-5 position of the tetrazole ring. The PMB group can be readily removed under various conditions, including oxidative cleavage, catalytic hydrogenation, or acidic conditions. organic-chemistry.orgacs.orgacs.org
Other strategies involve the use of N-2,4-dinitrophenyltetrazoles as "latent active esters." acs.org These bench-stable precursors can be activated to generate an HOBt-type active ester for amide bond formation without the need for external coupling agents. acs.org This approach demonstrates the versatility of N-functionalized tetrazoles in peptide synthesis and the construction of biologically active molecules. acs.org
| Protecting Group | Introduction Method | Cleavage Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| p-Methoxybenzyl (PMB) | Alkylation of tetrazole N-H | Oxidative (e.g., DDQ, CAN), Catalytic Hydrogenation, Acidic (e.g., TFA) | Stabilizes C-5 metalated intermediates against retro [2+3] cycloaddition. | organic-chemistry.orgacs.orgacs.org |
| 2,4-Dinitrophenyl (DNP) | Nucleophilic aromatic substitution | Used as a latent activating group, not typically cleaved in the traditional sense. | Allows tetrazole to function as a latent active ester for amidation. | acs.org |
| tert-Butoxycarbonyl (Boc) | Reaction with Boc-anhydride | Acidic conditions (e.g., TFA) | Commonly used for protecting amine functionalities that may be part of the overall molecule. | organic-chemistry.org |
Advanced Spectroscopic and Structural Characterization of 2 2 Methyltetrazol 5 Yl Butanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity of atoms within a molecule and its stereochemistry. For 2-(2-Methyltetrazol-5-yl)butanoate, ¹H and ¹³C NMR spectroscopy provide a wealth of information.
In ¹H NMR, the chemical shifts, splitting patterns, and integration values of the proton signals allow for the assignment of each hydrogen atom in the molecule. The methyl group attached to the tetrazole ring would appear as a sharp singlet, while the protons of the butanoate chain would exhibit more complex splitting patterns due to spin-spin coupling. The methine proton at the chiral center (C2 of the butanoate moiety) would be particularly informative, with its multiplicity revealing the number of adjacent protons.
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The chemical shifts of the carbon atoms are indicative of their electronic environment. For instance, the carbonyl carbon of the ester group would resonate at a significantly downfield chemical shift compared to the aliphatic carbons of the butanoate chain. The carbon atoms of the tetrazole ring would also have distinct chemical shifts, aiding in the confirmation of the ring structure.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. COSY spectra reveal proton-proton coupling networks, allowing for the tracing of the butanoate chain. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignments for the carbon skeleton.
Table 1: Hypothetical ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 4.35 | s | 3H | N-CH₃ |
| 5.40 | t | 1H | CH (C2) |
| 2.10 | m | 2H | CH₂ (C3) |
Table 2: Hypothetical ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 170.5 | C=O (Ester) |
| 162.0 | C5 (Tetrazole) |
| 68.0 | CH (C2) |
| 39.5 | N-CH₃ |
| 28.0 | CH₂ (C3) |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp peak around 1740 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would appear in the 1200-1100 cm⁻¹ region.
The tetrazole ring would also exhibit characteristic vibrational modes. N=N and C=N stretching vibrations within the ring would likely appear in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the methyl group and the butanoate chain would be observed around 3000-2850 cm⁻¹.
Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While the C=O stretch is typically strong in the IR, it may be weaker in the Raman spectrum. Conversely, the N=N and C=N stretching vibrations of the tetrazole ring might show strong Raman signals. The combination of IR and Raman data provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of its key functional groups.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|
| ~2980-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1600-1450 | Medium-Weak | N=N, C=N stretch (tetrazole) |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for the molecular ion of this compound, allowing for the determination of its elemental composition.
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing a unique fragmentation pattern that can be used for structural elucidation. Key fragmentation pathways would likely involve the cleavage of the ester bond and fragmentation of the butanoate chain. The loss of the butoxycarbonyl group or the butanoate chain would result in characteristic fragment ions. The tetrazole ring itself could also undergo fragmentation, leading to the loss of nitrogen molecules.
Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment |
|---|---|
| 184 | [M]⁺ (Molecular Ion) |
| 155 | [M - C₂H₅]⁺ |
| 113 | [M - C₄H₇O₂]⁺ |
| 83 | [C₄H₇O₂]⁺ |
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and torsional angles.
The resulting crystal structure would reveal the planarity of the tetrazole ring and the conformation of the butanoate side chain. It would also show the relative orientation of the tetrazole ring and the ester group. Furthermore, intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate the packing of the molecules in the crystal lattice would be elucidated. This information is crucial for understanding the solid-state properties of the compound.
Circular Dichroism (CD) Spectroscopy for Chiral Analysis
The presence of a chiral center at the C2 position of the butanoate moiety makes this compound a chiral molecule. Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules as it measures the differential absorption of left and right circularly polarized light.
Chemical Reactivity and Derivatization Pathways of 2 2 Methyltetrazol 5 Yl Butanoate
Reactivity of the Ester Functional Group (e.g., Hydrolysis, Transesterification)
The ester group in 2-(2-methyltetrazol-5-yl)butanoate is a key site for reactions such as hydrolysis and transesterification. These reactions are fundamental in modifying the ester portion of the molecule.
Hydrolysis:
Under acidic or basic conditions, the ester can be hydrolyzed to yield 2-(2-methyltetrazol-5-yl)butanoic acid and the corresponding alcohol. This reversible reaction is a common pathway for converting esters back to their constituent carboxylic acids and alcohols. nih.gov The stability of the tetrazole ring allows for this transformation without compromising the core heterocyclic structure. thieme-connect.com
Transesterification:
Transesterification involves the exchange of the alkoxy group of the ester with another alcohol, a process often catalyzed by acids or bases. wikipedia.org This method is particularly useful for synthesizing a variety of ester derivatives from a single precursor. For instance, reacting this compound with a different alcohol in the presence of a suitable catalyst can produce a new ester and the original alcohol. masterorganicchemistry.com The reaction mechanism involves a tetrahedral intermediate, and the equilibrium can be shifted by removing the more volatile alcohol. wikipedia.org The transesterification of β-keto esters is a well-established synthetic strategy, and similar principles can be applied to this compound. nih.govorganic-chemistry.org
| Reaction | Reagents | Product |
| Hydrolysis | H₂O, H⁺ or OH⁻ | 2-(2-Methyltetrazol-5-yl)butanoic acid |
| Transesterification | R'OH, catalyst | This compound (with new R' group) |
Reactivity of the Tetrazole Ring System
The tetrazole ring is a stable aromatic heterocycle, but it still participates in a range of chemical reactions, offering avenues for further derivatization.
While the N2 position of the tetrazole ring is already substituted with a methyl group, the other nitrogen atoms can potentially undergo alkylation or acylation, though this is less common for 2,5-disubstituted tetrazoles. acs.org The reactivity of the tetrazole nitrogens is influenced by the electronic nature of the substituents. acs.org
The C5 position of the tetrazole ring is substituted with the butanoate group. While direct substitution at this position is not typical without prior functionalization, reactions involving the entire tetrazole ring can occur. For instance, degradative acylation of 5-substituted-1H-tetrazoles can lead to the formation of 1,3,4-oxadiazoles. beilstein-journals.org Although the starting material is a 2,5-disubstituted tetrazole, related ring-transformation reactions might be possible under specific conditions.
Transformations of the Butanoate Backbone (e.g., Alpha-Carbon Functionalization)
The butanoate backbone, particularly the α-carbon (the carbon adjacent to the ester carbonyl), is another site for chemical modification.
Alpha-Carbon Functionalization:
The α-carbon of the butanoate chain can be functionalized through various methods. researchgate.net Classical approaches involve the formation of an enolate under basic conditions, which can then react with electrophiles. msu.edu More recent methods include transition metal-catalyzed α-arylation and photocatalyzed α-alkylation. nih.govmdpi.com These reactions allow for the introduction of a wide range of substituents at the α-position, leading to a diverse library of derivatives. rsc.org The presence of the tetrazole ring may influence the reactivity of the α-carbon.
| Reaction Type | Key Features |
| Enolate Chemistry | Requires a base to deprotonate the α-carbon, followed by reaction with an electrophile. msu.edu |
| Photocatalyzed Alkylation | Utilizes light and a photocatalyst to generate a radical at the α-carbon for reaction with alkenes. nih.gov |
| Transition Metal Catalysis | Employs transition metals to facilitate the coupling of the α-carbon with various partners. mdpi.com |
Photochemical and Thermochemical Transformations
The tetrazole ring can undergo significant transformations upon exposure to heat or light.
Photochemical Transformations:
Photolysis of tetrazole derivatives can lead to the cleavage of the tetrazole ring, resulting in a variety of products. mdpi.comnih.gov The specific outcome depends on the substituents and reaction conditions. researchgate.net The photochemical behavior of tetrazoles is a complex field, with potential for generating reactive intermediates like nitrilimines. mdpi.comresearchgate.net While photochemical ring-transposition has been shown not to occur in some 5-phenyltetrazole systems, other transformations are possible. rsc.org
Thermochemical Transformations:
Substituted tetrazoles generally exhibit high thermal stability, often decomposing at temperatures above 250 °C. acs.org The thermal decomposition of N-substituted tetrazoles often begins with the decomposition of the tetrazole fragment itself. researchgate.net The stability and decomposition pathways can be influenced by the nature of the substituents on the ring. rsc.orgfrontiersin.orgresearchgate.net
Stereochemical Stability and Interconversion Mechanisms
Since the α-carbon of the butanoate group is a stereocenter, the stereochemical stability and potential for interconversion are important considerations. Reactions involving the α-carbon can proceed with retention, inversion, or racemization of the stereocenter, depending on the reaction mechanism. For instance, reactions that proceed through a planar enolate intermediate are likely to lead to racemization. msu.edu The stereochemical outcome of any transformation at this center would need to be carefully analyzed.
Computational Chemistry and Theoretical Investigations of 2 2 Methyltetrazol 5 Yl Butanoate
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals
There is no available research detailing the quantum chemical calculations of the electronic structure or molecular orbitals of 2-(2-Methyltetrazol-5-yl)butanoate. Such studies would typically involve the use of ab initio or density functional theory (DFT) methods to determine properties like the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential surface. This information is crucial for understanding the molecule's reactivity and potential interactions.
Conformation Analysis via Molecular Mechanics and Dynamics Simulations
Information regarding the conformational analysis of this compound through molecular mechanics or molecular dynamics simulations is not present in the scientific literature. These computational techniques are essential for exploring the three-dimensional shapes a molecule can adopt, which significantly influences its biological activity and physical properties.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
No published studies utilize Density Functional Theory (DFT) to investigate the reaction mechanisms or transition states involving this compound. DFT is a versatile computational method for elucidating the energetic pathways of chemical reactions, providing insights into reaction kinetics and thermodynamics.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
There are no publicly accessible studies that report the computational prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts or Infrared (IR) frequencies, for this compound. These predictions are valuable for interpreting experimental spectra and confirming molecular structures.
Role of 2 2 Methyltetrazol 5 Yl Butanoate As a Synthetic Building Block and Molecular Scaffold
Integration into Peptidomimetics and Amino Acid Analogues
The tetrazole moiety is a cornerstone in the design of peptidomimetics and amino acid analogues due to its ability to mimic the carboxylic acid group. lifechemicals.com The substitution of a carboxyl group with a 5-substituted tetrazole ring often preserves or enhances the biological activity of the parent peptide while improving its pharmacokinetic profile.
An efficient, three-step protocol for the synthesis of tetrazole analogues of amino acids starting from Nα-Fmoc protected amino acids has been developed. This method involves the conversion of the amino acid to its corresponding nitrile, followed by a [2+3] cycloaddition with an azide (B81097) to form the tetrazole ring. researchgate.net The use of Fmoc protection allows for mild reaction conditions and easy purification of the final products. This methodology can be adapted to synthesize a wide range of unnatural amino acids containing the tetrazole scaffold, including those derived from 2-(2-methyltetrazol-5-yl)butanoate.
Table 1: Synthesis of Tetrazole Analogues of Amino Acids
| Starting Material | Key Reagents | Product | Application | Reference |
|---|---|---|---|---|
| Nα-Fmoc amino acid | Trifluoroacetic anhydride, Sodium azide, Zinc bromide | Nα-Fmoc-amino tetrazole | Building blocks for peptide synthesis |
The incorporation of these tetrazole-containing amino acids into peptide chains can influence their conformational properties and resistance to enzymatic degradation. nih.gov The tetrazole ring can act as a cis-peptide bond mimic, introducing conformational constraints that can be beneficial for biological activity.
Utilization in Nucleoside and Nucleotide Analog Synthesis
The structural and electronic properties of the tetrazole ring make it a valuable component in the synthesis of nucleoside and nucleotide analogs with potential therapeutic applications. nih.govacs.org C-nucleosides, where the nucleobase is attached to the ribose sugar via a carbon-carbon bond, offer enhanced stability against enzymatic cleavage compared to their N-nucleoside counterparts. nih.gov
A synthetic route to tetrazole C-nucleoside analogues has been developed starting from glycosyl cyanides. The key step involves an azide "click" reaction with the glycosyl cyanide to form the tetrazole ring. nih.gov This approach provides a versatile platform for the synthesis of a library of novel C-nucleosides. Furthermore, N-ribofuranosyl tetrazole derivatives have been synthesized and shown to possess significant antibacterial activity. acs.org
Tetrazole and its derivatives also play a crucial role as activators in the automated synthesis of oligonucleotides. stackexchange.commdpi.com During the coupling step, tetrazole protonates the diisopropylamino group of the incoming phosphoramidite, converting it into a good leaving group and facilitating the formation of the phosphite triester linkage. stackexchange.com
Construction of Complex Heterocyclic Systems Incorporating the Butanoate Moiety
The this compound scaffold can serve as a starting point for the construction of more complex heterocyclic systems. The tetrazole ring can participate in various chemical transformations, allowing for its elaboration into fused or linked heterocyclic structures. For instance, (1H-tetrazol-5-yl) pyrazines can be synthesized via a one-pot multi-component reaction of α-dicarbonyl compounds, 2,3-diaminomaleonitrile, and sodium azide. researchgate.net
Moreover, the butanoate portion of the molecule offers a handle for further functionalization and incorporation into larger ring systems. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in standard coupling reactions to append other heterocyclic moieties.
Application in the Synthesis of Macrocyclic and Supramolecular Structures
Macrocycles containing tetrazole units have attracted considerable interest due to their unique structural features and potential applications in host-guest chemistry and as therapeutic agents. nih.govacs.orgresearchgate.net A concise, two-step synthesis of tetrazole-containing macrocycles has been reported, which involves a chemoselective amidation followed by an Ugi tetrazole reaction for the macrocyclization step. nih.govacs.org This strategy allows for the rapid assembly of 11- to 19-membered macrocycles with diverse substitution patterns. nih.govacs.org
Table 2: Synthesis of Tetrazole-Containing Macrocycles
| Reaction Type | Key Components | Macrocycle Size | Features | Reference |
|---|---|---|---|---|
| Ugi Tetrazole Reaction | α-isocyano-ω-amines, oxo components, azide | 11-19 membered | Three points of diversity | nih.govacs.org |
Development of Functional Materials Through Covalent Incorporation
The covalent incorporation of the this compound moiety into polymers can lead to the development of functional materials with tailored properties. lifechemicals.comresearchgate.net Tetrazole-functionalized polymers have been explored for a variety of applications, including as energetic materials and ion-solvating polymer electrolytes. researchgate.netchemrxiv.orgrsc.orgnih.gov
For example, tetrazole-functionalized microcrystalline cellulose has been synthesized and investigated as a promising nitrogen-rich energetic polymer. researchgate.net The high nitrogen content and positive heat of formation of the tetrazole ring contribute to the energetic properties of the material. researchgate.net
In another application, polymers containing tetrazole pendants have been developed as stable ion-solvating membranes for alkaline water electrolysis. chemrxiv.orgrsc.orgnih.gov The acidic nature of the tetrazole ring allows for deprotonation in alkaline media, leading to a highly polar structure that facilitates electrolyte uptake and ionic conductivity. chemrxiv.orgrsc.org The synthesis of these materials often involves the conversion of nitrile groups on a polymer backbone into tetrazole rings via a [3+2] cycloaddition reaction with an azide source. chemrxiv.orgrsc.org
Future Directions and Emerging Research Avenues for 2 2 Methyltetrazol 5 Yl Butanoate Research
Sustainable and Green Chemistry Approaches to Synthesis
The synthesis of tetrazoles, including 2-(2-Methyltetrazol-5-yl)butanoate, is increasingly benefiting from the principles of green chemistry. Traditional methods often involve hazardous reagents and harsh conditions, prompting a shift towards more environmentally benign alternatives. osi.lvrsc.org Key areas of development include:
Eco-Friendly Solvents and Conditions: Research is focused on replacing toxic organic solvents with greener alternatives like water, ionic liquids, and deep eutectic solvents. osi.lv Solvent-free reaction conditions are also being explored to minimize waste. osi.lvrsc.org
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, improve yields, and often lead to cleaner reactions compared to traditional heating methods. osi.lv
Heterogeneous Catalysis: The use of recoverable and reusable heterogeneous catalysts is a cornerstone of green synthesis, simplifying product purification and reducing waste. osi.lv Nanocatalysts, in particular, are showing great promise in this area. rsc.orgamerigoscientific.com
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, embodying principles of atom economy and procedural simplicity. osi.lvnih.gov The Ugi-azide reaction is a notable example applicable to tetrazole synthesis. nih.gov
The adoption of these green methodologies is crucial for developing sustainable and scalable synthetic routes to this compound and its derivatives. dntb.gov.ua
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis plays a pivotal role in the synthesis of tetrazoles, and the development of novel catalytic systems is a vibrant area of research. amerigoscientific.comnih.gov The primary synthetic route, the [3+2] cycloaddition of nitriles with azides, can be significantly enhanced by effective catalysts. nih.govacs.org
Future research will likely focus on:
Nanocatalysts: Nanomaterials, due to their high surface-area-to-volume ratio and unique electronic properties, are emerging as highly efficient catalysts for tetrazole synthesis. rsc.orgamerigoscientific.com This includes magnetic nanocatalysts for easy separation and reuse, as well as various metal-functionalized nanoparticles. rsc.orgamerigoscientific.com
Metal-Organic Frameworks (MOFs): MOFs offer a tunable platform for designing catalysts with high activity and selectivity. Copper(II)-immobilized MOFs have already demonstrated remarkable catalytic activity in tetrazole formation. amerigoscientific.com
Organocatalysis: The use of small organic molecules as catalysts, such as L-proline, provides a metal-free and environmentally friendly approach to tetrazole synthesis. organic-chemistry.org
Homogeneous and Heterogeneous Catalysis: While homogeneous catalysts often exhibit high activity, heterogeneous catalysts offer advantages in terms of separation and recyclability. osi.lvrsc.org The development of highly active and stable heterogeneous catalysts remains a key objective. rsc.org
The following table summarizes various catalytic systems employed in tetrazole synthesis, highlighting the diversity of approaches being investigated.
| Catalyst Type | Example(s) | Key Advantages |
| Nanocatalysts | Fe3O4-based nanoparticles, ZnO nanoparticles, Ag/sodium borosilicate nanocomposite | High surface area, recyclability, enhanced catalytic activity. rsc.orgamerigoscientific.comacs.org |
| Metal Complexes | Cobalt(II) complexes, Ruthenium(II) complexes, Yb(OTf)3 | Efficient catalysis of [3+2] cycloaddition reactions. nih.govorganic-chemistry.org |
| Organocatalysts | L-proline | Environmentally benign, cost-effective, metal-free. organic-chemistry.org |
| Zeolites | Natrolite zeolite | Natural, reusable, heterogeneous catalyst. rsc.org |
High-Throughput Synthesis and Screening of Analogues
The discovery of new bioactive molecules and materials often relies on the ability to rapidly synthesize and screen large libraries of compounds. nih.govfiocruz.br For this compound, high-throughput methodologies will be instrumental in exploring its chemical space and identifying derivatives with enhanced properties.
Key strategies include:
Multicomponent Reactions (MCRs): MCRs are ideally suited for generating diverse molecular scaffolds in a time-efficient manner, making them a powerful tool for creating libraries of tetrazole analogues. nih.govnih.govbeilstein-journals.org
Automated Synthesis Platforms: The use of automated systems can significantly accelerate the synthesis and purification of compound libraries.
High-Throughput Screening (HTS): HTS allows for the rapid evaluation of large numbers of compounds for a specific biological activity or material property. fiocruz.brresearchgate.net This is crucial for identifying lead compounds for further development. researchgate.net
The combination of high-throughput synthesis and screening will enable a more systematic exploration of the structure-activity relationships of this compound derivatives, accelerating the discovery of new drug candidates and functional materials. beilstein-journals.org
Advanced Mechanistic Studies of Reactivity
A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for optimizing reaction conditions and designing novel transformations.
Future research in this area will likely involve:
Computational Chemistry: Quantum-chemical calculations can provide valuable insights into reaction pathways, transition states, and the electronic properties of intermediates. acs.org
Kinetic Studies: Detailed kinetic analysis can help elucidate the factors that control reaction rates and selectivity. beilstein-journals.orgnih.gov
Spectroscopic Techniques: Advanced spectroscopic methods can be used to identify and characterize reaction intermediates, providing direct evidence for proposed mechanisms. nih.gov
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters and can be used to study reaction kinetics and mechanisms in detail. beilstein-journals.org
Investigations into the decomposition of tetrazoles under various conditions have revealed complex reaction pathways, highlighting the need for further mechanistic studies to fully understand their reactivity. beilstein-journals.orgnih.gov The photochemistry of tetrazoles is another area where mechanistic understanding is still evolving. acs.org
Synergistic Research at the Interface of Organic Synthesis and Materials Science
The unique properties of the tetrazole ring, such as its high nitrogen content and thermal stability, make it an attractive component for advanced materials. nih.govnumberanalytics.com Synergistic research combining the synthetic expertise of organic chemists with the characterization and application-focused approach of materials scientists will be crucial for developing novel materials based on this compound.
Potential areas of exploration include:
Energetic Materials: The high nitrogen content of tetrazoles makes them candidates for the development of high-performance, environmentally benign energetic materials. nih.govnumberanalytics.comrsc.org
Polymers: Incorporating the this compound moiety into polymers could lead to materials with tailored thermal, mechanical, and coordination properties. lifechemicals.comtaylorandfrancis.com
Metal-Organic Frameworks (MOFs): The tetrazole ring can act as a ligand to coordinate with metal ions, forming MOFs with potential applications in gas storage and catalysis. lifechemicals.com
Corrosion Inhibitors: The nitrogen-rich tetrazole ring suggests potential applications in preventing corrosion. taylorandfrancis.com
The ability to functionalize the butanoate side chain of this compound provides a versatile handle for tuning the properties of these materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
